molecular formula C10H16O B7771319 beta-Cyclocitral CAS No. 52844-21-0

beta-Cyclocitral

Cat. No. B7771319
CAS RN: 52844-21-0
M. Wt: 152.23 g/mol
InChI Key: MOQGCGNUWBPGTQ-UHFFFAOYSA-N
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Description

Beta-Cyclocitral is a metabolite of the cyanobacteria of the genus Microcystis, which has a characteristic tobacco flavor . It is an apocarotenoid derived from the C7 oxidation of β-carotene . This apocarotenoid has revived interest due to its roles in plant development .


Synthesis Analysis

This compound is a major apocarotenoid of β-carotene and enhances plants’ defense against environmental stresses . An improved method for the preparation of pure β-cyclocitral by cyclization of citral anil with 95% sulfuric acid is reported . A new, specific synthesis of β-Cyclocitral has also been documented .


Molecular Structure Analysis

The molecular formula of this compound is C10H16O . It is a monoterpenoid formally derived from citral by cyclisation . The IUPAC name is 2,6,6-trimethylcyclohexene-1-carbaldehyde .


Chemical Reactions Analysis

This compound is a volatile compound that is derived from the carotenoid β-carotene . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Among three reactions, UV-chlorination was the most effective due to the generation of OH and Cl radicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.23 g/mol . It is a volatile compound produced by a cyanobacteria . It is a natural product found in Camellia sinensis, Zingiber mioga, and other organisms with data available .

Scientific Research Applications

  • Stress Signaling in Plants : β-Cyclocitral and its oxidation product, β-cyclocitric acid, function as stress signals in vascular plants. They accumulate under unfavorable conditions like drought or high light, regulating nuclear gene expression through several signaling pathways, leading to stress acclimation (Havaux, 2020).

  • Drought Tolerance : β-Cyclocitral is converted into β-cyclocitric acid in plant leaves, enhancing plant tolerance to drought via mechanisms different from known responses such as stomatal closure or jasmonate signaling. This action is observed across various plant species and does not fully overlap with β-cyclocitral-dependent signaling, suggesting a distinct pathway (d’Alessandro, Mizokami, Légeret, & Havaux, 2019).

  • Root Growth Regulation : β-Cyclocitral promotes root stem cell divisions in Arabidopsis, as well as in rice and tomato, enhancing root growth and branching. This effect is particularly significant under salt stress, suggesting potential agricultural applications for improving crop vigor under environmental stress (Dickinson, Lehner, Mi, Jia, Mijar, Dinneny, Al‐Babili, & Benfey, 2019).

  • Inhibition of Competing Microalgae : In cyanobacteria, β-cyclocitral serves as an inhibitor of competing microalgae and as a repellent against grazers, playing a role in intra-species and inter-species communication (Jüttner, Watson, Elert, & Köster, 2010).

  • Photooxidative Stress Tolerance : β-Cyclocitral, generated under high-light stress in chloroplasts, mitigates photooxidative stress by recruiting the xenobiotic response, which involves SCL14, TGAII, and ANAC102 transcription factors. This indicates its role in protecting plants from damage caused by excess light energy (d’Alessandro, Ksas, & Havaux, 2018).

  • Removal from Drinking Water : β-Cyclocitral is a known taste and odor compound in drinking water. Its removal via UV/persulfate and UV/chlorine processes has been studied, demonstrating effective degradation but also the need to balance against the formation of disinfection by-products (Xiang, Shao, Gao, Lu, An, & Chu, 2020).

  • Lysis of Cyanobacteria : β-Cyclocitral has been observed to induce lysis in cyanobacteria, resulting in a change from green to blue in the culture broth. This suggests its role in the natural lysis process of cyanobacteria (Harada, Ozaki, Tsuzuki, Kato, Hasegawa, Kuroda, Arii, & Tsuji, 2009).

  • Analytical Technique Optimization : The detection of β-cyclocitral in Microcystis species has been optimized through various analytical techniques, providing insights into its formation and role in aquatic environments (Yamashita, Bober, Kanei, Arii, Tsuji, & Harada, 2020).

  • Degradation Pathways : Studies on the degradation kinetics and pathways of β-cyclocitral during UV photolysis and UV/chlorination reactions provide insight into the removal of this compound from water bodies, highlighting its interactions with other chemicals and the environment (Kim, Kim, & Zoh, 2019).

Mechanism of Action

Beta-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . It promotes cell divisions in root meristems and stimulates lateral root branching . This compound-driven root growth was found to be independent of auxin, brassinosteroid, and reactive oxygen species signaling pathways .

Safety and Hazards

Beta-Cyclocitral causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Beta-Cyclocitral has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . This review establishes a significant reference base for future research .

properties

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047142
Record name beta-Cyclocitral
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

62.00 to 63.00 °C. @ 3.00 mm Hg
Record name beta-Cyclocitral
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

432-25-7, 52844-21-0
Record name β-Cyclocitral
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Record name beta-Cyclocitral
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Record name alpha(beta)-Cyclocitral
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Record name 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name beta-Cyclocitral
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Record name 2,6,6-trimethylcyclohexene-1-carbaldehyde
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Record name 2,6,6-trimethylcyclohexenecarbaldehyde
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Record name .BETA.-CYCLOCITRAL
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Record name beta-Cyclocitral
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URL http://www.hmdb.ca/metabolites/HMDB0041011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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